molecular formula C5H10O2 B6181437 2-methylcyclobutane-1,3-diol, Mixture of diastereomers CAS No. 2613388-71-7

2-methylcyclobutane-1,3-diol, Mixture of diastereomers

Cat. No.: B6181437
CAS No.: 2613388-71-7
M. Wt: 102.1
InChI Key:
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Description

2-Methylcyclobutane-1,3-diol (MCD) is a versatile compound with a wide range of applications in the fields of organic chemistry and biochemistry. MCD is a mixture of two diastereomers, (2R,3S)-2-methylcyclobutane-1,3-diol and (2S,3R)-2-methylcyclobutane-1,3-diol, which can be synthesized in various ways. The two diastereomers of MCD have different biochemical and physiological effects and can be used for a variety of research and lab experiments.

Mechanism of Action

The mechanism of action of 2-methylcyclobutane-1,3-diol, Mixture of diastereomers is not fully understood. However, it is believed that the two diastereomers of this compound interact with different proteins and enzymes in the body, resulting in different biochemical and physiological effects. For example, the (2R,3S)-2-methylcyclobutane-1,3-diol diastereomer has been shown to inhibit the enzyme acetylcholinesterase, while the (2S,3R)-2-methylcyclobutane-1,3-diol diastereomer has been shown to activate the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects, as well as anticancer effects. In addition, this compound has been shown to have an effect on the immune system, and to have an effect on the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methylcyclobutane-1,3-diol, Mixture of diastereomers for lab experiments include its versatility, its low cost, and its availability. This compound is also easy to synthesize and can be used to study a variety of biochemical and physiological processes. The limitations of using this compound for lab experiments include the fact that it is a mixture of two diastereomers, which can complicate the interpretation of results. In addition, this compound is not always available in pure form, which can also complicate experiments.

Future Directions

For 2-methylcyclobutane-1,3-diol, Mixture of diastereomers research include the development of new synthesis methods, the study of the mechanism of action of this compound, and the study of its effects on various biochemical and physiological processes. In addition, further research is needed to determine the optimal conditions for using this compound in lab experiments, and to develop new applications for this compound. Finally, further research is needed to determine the safety and efficacy of this compound for various therapeutic applications.

Synthesis Methods

2-methylcyclobutane-1,3-diol, Mixture of diastereomers can be synthesized using a variety of methods. The most common method is the Robinson annulation reaction, which involves the reaction of an enone with a Grignard reagent to form the cyclobutane ring. The product of this reaction is then converted to the this compound mixture. Other methods for synthesizing this compound include the use of organocatalysts, the use of chiral auxiliaries, and the use of chiral ligands.

Scientific Research Applications

2-methylcyclobutane-1,3-diol, Mixture of diastereomers has a wide range of applications in scientific research. This compound can be used in the synthesis of various compounds, such as amino acids and peptides, carbohydrates, and natural products. It can also be used to study the stereoselective synthesis of chiral compounds, and to study the mechanism of action of various drugs. This compound can also be used in the study of biochemical and physiological processes, such as enzyme catalysis and metabolic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methylcyclobutane-1,3-diol, Mixture of diastereomers can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methylcyclobutanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylcyclobutanone with sodium borohydride in methanol to yield 2-methylcyclobutan-1-ol", "Step 2: Oxidation of 2-methylcyclobutan-1-ol with hydrochloric acid and sodium chlorate to yield 2-methylcyclobutan-1,3-dione", "Step 3: Reduction of 2-methylcyclobutan-1,3-dione with sodium borohydride in methanol to yield a mixture of diastereomers of 2-methylcyclobutane-1,3-diol", "Step 4: Separation of diastereomers using column chromatography or other suitable method" ] }

2613388-71-7

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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